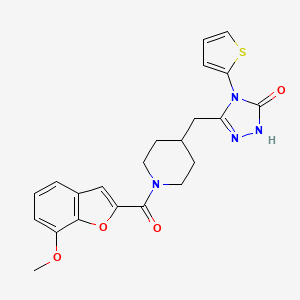

3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-29-16-5-2-4-15-13-17(30-20(15)16)21(27)25-9-7-14(8-10-25)12-18-23-24-22(28)26(18)19-6-3-11-31-19/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMALFXGXNPVLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CC4=NNC(=O)N4C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one , identified by its CAS number 2034287-12-0 , is a novel organic molecule that has garnered attention due to its complex structure and potential biological activities. This compound features a unique combination of a thieno-triazine core , a piperidine ring , and a methoxybenzofuran moiety , which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 438.5 g/mol . The structural characteristics are pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O4S |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 2034287-12-0 |

Biological Activity Overview

Research indicates that compounds with similar structural features to this triazolone derivative exhibit a variety of biological activities, including:

- Anticancer Activity : Some derivatives containing the methoxybenzofuran moiety have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with thiophene rings often demonstrate significant antimicrobial effects against various pathogens.

- CNS Effects : The piperidine component is known for its neuroactive properties, suggesting potential applications in treating central nervous system disorders.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors that regulate critical biological pathways. This interaction can lead to alterations in cellular signaling and function, which may underpin the observed biological effects.

Case Studies and Research Findings

Several studies have explored the biological profiles of similar compounds, providing insights into the potential efficacy of this triazolone derivative:

-

Anticancer Studies :

- A study on methoxybenzofuran derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of this moiety enhances anticancer activity .

-

Antimicrobial Activity :

- Research involving thieno[3,2-d][1,2,3]triazin derivatives demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria . This suggests that the thiophene component may play a crucial role in enhancing the antimicrobial profile.

- Neuropharmacological Effects :

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 7-Methoxybenzofuran Derivative | Contains benzofuran moiety | Anticancer activity |

| Thieno[3,2-d]pyrimidine | Similar thieno structure | Antimicrobial properties |

| Piperidinyl Triazine | Contains piperidine and triazine rings | CNS effects |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Triazolone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Target Compound | Not Provided | Likely C₂₄H₂₃N₅O₄S | ~497.5 (estimated) | 7-Methoxybenzofuran-2-carbonyl, thiophen-2-yl, piperidin-4-ylmethyl |

| 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one | 2243785-98-8 | C₃₇H₄₂F₂N₈O₄ | 700.78 | Tetrahydrofuran, 2,4-difluorophenyl, hydroxypentan-3-yl, piperazine linker |

| 3-((1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | 2034258-78-9 | C₁₉H₂₃N₇O₃S | 402.5 | 3-Methoxy-1-methylpyrazole-4-carbonyl, thiophen-2-yl |

| 5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 1775559-69-7 | C₂₃H₂₅ClN₄O₃ | 440.9 | 2-Chlorophenylacetyl, 4-methoxybenzyl |

Key Observations:

- Target vs. 2243785-98-8 (): The latter has a larger molecular weight (700.78 vs. ~497.5) due to its extended piperazine linker and fluorinated tetrahydrofuran moiety. The fluorophenyl groups may enhance metabolic stability and target selectivity compared to the target’s benzofuran-thiophene system .

- Target vs. The pyrazole’s methyl group may improve solubility but reduce rigidity .

- Target vs. 1775559-69-7 (): The chlorophenylacetyl group in increases lipophilicity (Cl vs. thiophene’s sulfur), which could influence membrane permeability. The 4-methoxybenzyl substituent may confer distinct pharmacokinetic profiles .

Research Findings and Data

Crystallographic and Computational Insights

- Structural Analysis: Software like SHELXL () and ORTEP-3 () are critical for determining the stereochemistry of such complex molecules. The target’s benzofuran-thiophene system likely adopts a planar conformation, optimizing π-stacking interactions .

- Docking Studies: Molecular modeling of similar triazolones (e.g., ) predicts strong binding to CYP51 (lanosterol 14α-demethylase), a target in antifungal therapy .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including condensation of the benzofuran-piperidine core with the triazole-thiophene moiety. Key steps include:

- Amide bond formation : Coupling the 7-methoxybenzofuran-2-carbonyl group to the piperidine ring via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Triazole-thiophene assembly : Cyclization of thiophene-substituted hydrazine derivatives with carbonyl intermediates under acidic or basic conditions .

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, verified by HPLC . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to improve yields (typically 50–70%) .

Q. Which spectroscopic and computational methods are critical for structural validation?

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxybenzofuran protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.7–7.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties and compare with experimental IR/Raman spectra .

Q. What preliminary biological screening assays are appropriate for this compound?

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values ≤50 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or thiophene (e.g., furan, pyridine) groups .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with benzofuran carbonyl) .

- In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models for lead candidates .

Q. What experimental design strategies mitigate contradictions in biological data?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines) .

- Off-target profiling : Screen against unrelated enzymes/receptors (e.g., GPCR panels) to confirm selectivity .

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., benzofuran-triazole hybrids) to identify trends in activity .

Q. How can computational tools enhance reaction design and mechanistic understanding?

- Reaction pathway prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and intermediates .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) or solvent systems .

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants for key steps (e.g., cyclization) .

Q. What methodologies resolve discrepancies in spectroscopic data interpretation?

- 2D-NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing piperidine methylene signals) .

- X-ray crystallography : Single-crystal analysis to unambiguously confirm stereochemistry (e.g., E/Z configuration of substituents) .

- Dynamic NMR : Variable-temperature experiments to study conformational flexibility (e.g., piperidine ring puckering) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity across cell lines?

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) to identify resistance mechanisms .

- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may vary between assays .

- Redox activity interference : Include controls for reactive oxygen species (ROS) generation, which may skew cytotoxicity results .

Q. What statistical approaches optimize reaction parameter selection?

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent, and catalyst loading .

- Response surface methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 60°C, 0.1 mol% catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.